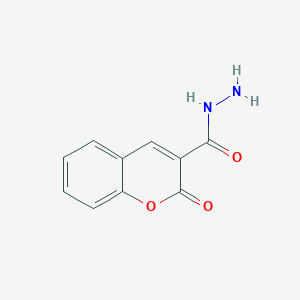![molecular formula C25H25NO7 B14166984 1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14166984.png)
1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline is a complex organic compound that features a unique combination of structural motifs, including a benzodioxepin ring, a chromenone moiety, and a proline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline typically involves multi-step organic reactions. The key steps include the formation of the benzodioxepin ring, the chromenone moiety, and the coupling with D-proline.
Formation of Benzodioxepin Ring: The benzodioxepin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of Chromenone Moiety: The chromenone structure is typically formed via the condensation of salicylaldehyde derivatives with active methylene compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of Lewis acids or bases.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or sulfonic acids.
科学研究应用
1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s structural motifs may impart interesting physical and chemical properties, making it useful in the development of new materials.
作用机制
The mechanism of action of 1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline is not fully understood. it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxepin and chromenone moieties may play a crucial role in these interactions by providing specific binding sites and electronic properties.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin: A simpler analog that lacks the chromenone and proline moieties.
Chromenone Derivatives: Compounds that contain the chromenone structure but lack the benzodioxepin and proline components.
Proline Derivatives: Compounds that feature the proline moiety but do not include the benzodioxepin and chromenone structures.
Uniqueness
1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline is unique due to its combination of three distinct structural motifs, which may confer unique biological and chemical properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
属性
分子式 |
C25H25NO7 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H25NO7/c1-14-22(15-5-8-20-21(12-15)32-11-3-10-31-20)23(28)16-6-7-19(27)17(24(16)33-14)13-26-9-2-4-18(26)25(29)30/h5-8,12,18,27H,2-4,9-11,13H2,1H3,(H,29,30) |
InChI 键 |
OLGWJMXQAJFNQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3C(=O)O)C4=CC5=C(C=C4)OCCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B14166903.png)
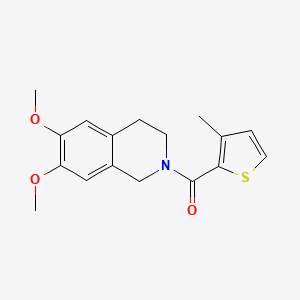
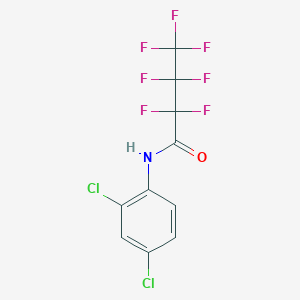
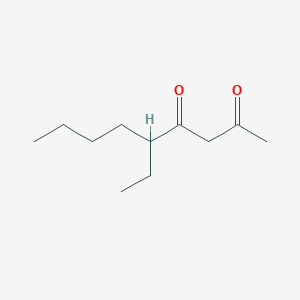
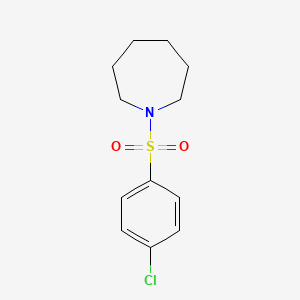

![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166935.png)
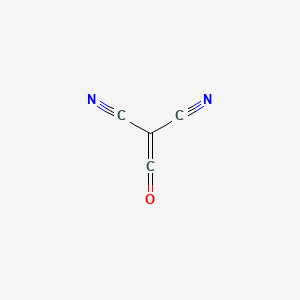
![(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine](/img/structure/B14166951.png)
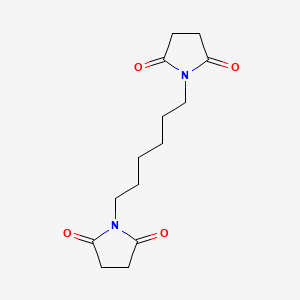
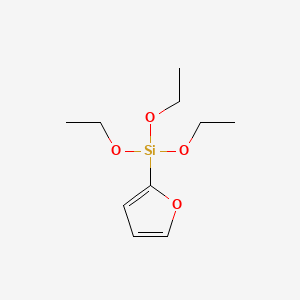
![Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-](/img/structure/B14166967.png)
![9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)-](/img/structure/B14166975.png)
